REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11]C(C)=O)=[CH:7][CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>O1CCCC1>[CH2:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:1] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
0.0259 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=C(C=C1)OC(=O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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To this mixture was added slowly, over one-half hour
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Type
|
ADDITION
|
Details
|
After the addition of this reagent
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Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for three hours
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
|
Details
|
The resultant mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
the remaining oil was dissolved in dilute HCl
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted with chloroform several times
|
Type
|
EXTRACTION
|
Details
|
extracted once again with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution was dried over anhydrus magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
This acid/base extraction procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |